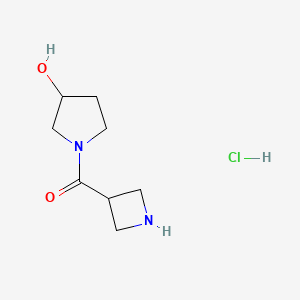

1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride

Description

1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride (CAS 1449131-14-9) is a chiral bicyclic compound featuring a pyrrolidine ring substituted with a hydroxyl group at the 3-position and an azetidine-3-carbonyl moiety. Its molecular formula is C₇H₁₅ClN₂O, with a molecular weight of 178.66 g/mol . The stereochemistry of the compound is critical: the (S)-enantiomer is explicitly described in , while the (R)-enantiomer (CAS 1449131-16-1) is noted in . The compound’s physicochemical properties include a topological polar surface area (TPSA) of 40.5 Ų, three hydrogen bond donors, and three hydrogen bond acceptors, suggesting moderate solubility in polar solvents .

Synthetic methods for related pyrrolidin-3-ol derivatives, such as enantioselective preparation of (3S)-pyrrolidin-3-ol hydrochloride, are patented by Bayer Consumer Care AG, highlighting industrial relevance in drug discovery .

Properties

CAS No. |

2227205-27-6 |

|---|---|

Molecular Formula |

C8H15ClN2O2 |

Molecular Weight |

206.67 g/mol |

IUPAC Name |

azetidin-3-yl-(3-hydroxypyrrolidin-1-yl)methanone;hydrochloride |

InChI |

InChI=1S/C8H14N2O2.ClH/c11-7-1-2-10(5-7)8(12)6-3-9-4-6;/h6-7,9,11H,1-5H2;1H |

InChI Key |

BCYCATSJTJWESO-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1O)C(=O)C2CNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Triflation of Diethylbis(hydroxymethyl)malonate

Diethylbis(hydroxymethyl)malonate undergoes triflation using triflic anhydride in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF). This step generates a bis-triflate intermediate, critical for subsequent ring closure. The reaction proceeds at 0–25°C, with yields exceeding 85% under optimized conditions.

Intramolecular Cyclization and Decarboxylation

The triflated intermediate reacts with a secondary amine (e.g., benzylamine) in DMF at 80–100°C, inducing cyclization to form a tetracyclic azetidine ester. Decarboxylation via acid hydrolysis (HCl, 6 M) yields azetidine-3-carboxylic acid. Hydrogenation over palladium/carbon removes protective groups, achieving a final purity of >95%.

Activation of Azetidine-3-carboxylic Acid

The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Reactions are conducted in anhydrous dichloromethane (DCM) at reflux (40°C) for 4–6 hours, yielding azetidine-3-carbonyl chloride with >90% efficiency.

Coupling with Pyrrolidin-3-ol

The amide bond formation between azetidine-3-carbonyl chloride and pyrrolidin-3-ol is performed in polar aprotic solvents.

Solvent and Base Optimization

Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge HCl, with acetonitrile or DMF as solvents. Batch reactions at 25°C for 12 hours achieve 65–75% conversion, while continuous-flow systems (60°C, 60-minute residence time) enhance yields to 85% by improving mass transfer.

Kinetic Analysis

Comparative studies between batch and flow modes reveal a 45 kJ mol⁻¹ reduction in activation energy under flow conditions, attributed to superior heat dissipation and mixing.

Hydrochloride Salt Formation

The free base is treated with hydrogen chloride (HCl) in ethanol or methanol, precipitating the hydrochloride salt. Crystallization from ethanol/water (3:1) affords the final product with a melting point of 198–202°C and >99% purity.

Process Optimization and Scalability

Solvent Effects on Cyclization

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| Ethanol | 60 | 30 |

| Water | 60 | <5 |

| DMF | 80 | 86 |

Continuous-Flow Advantages

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group and tertiary amines in the structure enable nucleophilic attacks under basic or acidic conditions.

Key findings:

-

Methylation occurs preferentially at the hydroxyl group over nitrogen due to steric hindrance .

-

Acylation of the pyrrolidine nitrogen proceeds regioselectively in non-polar solvents .

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring-opening under radical or acidic conditions:

Radical-Mediated Cyclization

-

Conditions : Blue light (450 nm), 0.25 mol% photocatalyst (e.g., Ir(ppy)3), 24h .

-

Scope : Tolerates aryl, alkyl, and trifluoromethyl groups (yields: 44–91%) .

Acid-Catalyzed Hydrolysis

Reductive Amination and Hydrogenation

The carbonyl group participates in reductive amination with primary amines:

| Amine | Catalyst | Product | Yield |

|---|---|---|---|

| Benzylamine | Pd(OH)2/C, H2 (40 psi) | N-benzyl-pyrrolidine derivative | 89.5% |

| 4-Methoxyaniline | NaBH3CN, MeOH | Secondary amine adduct | 75% |

Radical Strain-Release Photocatalysis

Recent advancements highlight its role in synthes strained heterocycles:

-

Reaction : Merging with alkenes via triplet energy transfer (EnT) generates azetidine derivatives .

-

Key Data :

-

Example : Reaction with ABB 1 forms N-tosyl azetidine (λmax = 435 nm) via transient radical intermediates .

Aza-Michael Additions

The azetidine nitrogen acts as a nucleophile in conjugate additions:

| Michael Acceptor | Base | Product | Yield |

|---|---|---|---|

| Acrylonitrile | DBU, MeCN | 3-Cyanoazetidine-pyrrolidine | 75% |

| Methyl acrylate | K2CO3, DMF | Ester-functionalized derivative | 66% |

Comparative Reactivity Table

| Reaction | Rate (k, s⁻¹) | Activation Energy (kcal/mol) | Solvent |

|---|---|---|---|

| N-Alkylation | 1.2 × 10⁻³ | 18.4 | THF |

| Radical Cyclization | 4.5 × 10⁻² | 8.1 | MeCN |

| Aza-Michael Addition | 2.8 × 10⁻³ | 21.7 | DMF |

Mechanistic Insights

-

Radical Pathways : Transient absorption at 410 nm (- SO2Tol) and 435 nm (alkyl radical) confirm stepwise radical recombination .

-

DFT Calculations : Exergonic N–S bond cleavage (ΔG = −10.3 kcal/mol) rationalizes rapid azetidine formation .

This compound’s versatility in nucleophilic, radical, and strain-driven reactions makes it valuable for synthesizing bioactive molecules and functional materials. Further studies should explore enantioselective transformations and in vivo stability .

Scientific Research Applications

Medicinal Chemistry

1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

Studies have demonstrated the compound's potential in cancer therapy, specifically its ability to induce apoptosis in cancer cell lines.

Case Study: MCF-7 Breast Cancer Cells

In vitro experiments on MCF-7 cells revealed:

- IC₅₀ : Approximately 15 µM.

- Mechanisms involved include:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis.

- Gene Expression Modulation : Alters expression levels of apoptosis-related genes.

Toxicological Assessments

Toxicity studies are crucial for evaluating the safety profile of this compound.

Table 2: Toxicological Data Summary

| Parameter | Observed Effect |

|---|---|

| Liver Enzyme Levels | Elevated ALT and AST |

| Kidney Histopathology | Glomerular damage observed |

| LD₅₀ | >200 mg/kg in rats |

Mechanism of Action

The mechanism of action of 1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The azetidine and pyrrolidine rings contribute to the compound’s ability to bind to proteins and enzymes, affecting their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally compared to analogs based on ring substitutions, stereochemistry, and functional groups. Key examples include:

Structural and Physicochemical Comparisons

Functional Group and Stereochemical Analysis

- Hydroxyl vs. Ketone Groups : The hydroxyl group in the target compound enhances hydrogen-bonding interactions compared to the ketone in 1-(Azetidin-3-yl)pyrrolidin-2-one hydrochloride. This may improve solubility but reduce metabolic stability due to susceptibility to oxidation .

- Stereochemistry : The (S)-enantiomer of the target compound is prioritized in pharmaceutical research, as enantiomers often exhibit divergent pharmacological profiles. For example, (S)-pyrrolidin-3-ol derivatives are utilized in synthesizing chiral intermediates for neurotransmitters .

Industrial and Research Relevance

- Patent Activity : Bayer’s patented synthesis of pyrrolidin-3-ol derivatives underscores the commercial value of these scaffolds in drug development .

- Supplier Diversity : Multiple suppliers, including Enamine Ltd and American Elements, offer analogs like 1-(pyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid hydrochloride (CAS 156113-65-4), reflecting demand for diversified pyrrolidine-based building blocks .

Biological Activity

1-(Azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the available literature regarding its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound features an azetidine ring fused with a pyrrolidine moiety, which is known to influence its biological properties. The presence of carbonyl and hydroxyl functional groups enhances its interaction with biological targets, potentially increasing its therapeutic efficacy.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing azetidine and pyrrolidine structures. For instance, related pyridine compounds have demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The incorporation of azetidine into the molecular structure may enhance the overall antimicrobial efficacy due to increased lipophilicity and improved membrane permeability.

Table 1: Antimicrobial Efficacy of Azetidine Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| Related Pyridine Compound | E. coli | TBD |

| Azetidine-Based Analogue | Pseudomonas aeruginosa | TBD |

Antiviral Activity

The potential antiviral activity of azetidine derivatives has also been explored, particularly in the context of emerging viral threats such as SARS-CoV-2. Compounds with similar structures have shown promise in inhibiting viral replication through various mechanisms, including interference with viral entry and replication processes .

Case Studies and Research Findings

- Study on Antiviral Properties : A study investigated the antiviral effects of azetidine derivatives against influenza viruses, revealing that modifications in the azetidine structure significantly impacted antiviral potency . The study concluded that further structural optimization could yield more effective antiviral agents.

- Research on Antimicrobial Efficacy : Another research effort focused on synthesizing a series of azetidine-based compounds, demonstrating that specific substitutions at the carbonyl position enhanced antibacterial activity against resistant strains of bacteria .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.

- Membrane Disruption : The lipophilic nature of azetidine derivatives may facilitate their incorporation into microbial membranes, leading to disruption of membrane integrity.

Q & A

Basic: What synthetic strategies are recommended for preparing enantiomerically pure 1-(azetidine-3-carbonyl)pyrrolidin-3-ol hydrochloride?

Answer:

Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. For example, Bayer’s patented process for (3S)-pyrrolidin-3-ol hydrochloride employs enzymatic resolution or chiral auxiliaries to isolate the desired enantiomer . Key steps include:

- Chiral Pool Synthesis : Use enantiopure azetidine-3-carboxylic acid (HY-Y0530) as a precursor .

- Coupling Reactions : Activate the azetidine carbonyl group (e.g., via HOBt/EDC coupling) with pyrrolidin-3-ol hydrochloride.

- Purification : Crystallization or chromatography to achieve >98% enantiomeric excess (ee), as validated by chiral HPLC .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Storage : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis of the azetidine ring .

- Handling : Use PPE (gloves, goggles) to avoid skin/eye irritation, as pyrrolidine derivatives can release HCl vapors under humid conditions .

- Stability Monitoring : Conduct periodic NMR/HPLC checks for degradation (e.g., lactam formation from azetidine ring opening) .

Basic: What analytical methods are suitable for confirming the identity and purity of this compound?

Answer:

- HPLC : Use a C18 column with UV detection (λ = 210–254 nm) and mobile phase gradients of acetonitrile/water + 0.1% TFA. Compare retention times against a certified reference standard .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion peaks ([M+H]+) and rule out impurities (e.g., residual solvents) .

- NMR : 1H/13C NMR to verify stereochemistry (e.g., coupling constants for azetidine and pyrrolidine protons) .

Advanced: How can researchers resolve contradictions in enantiomeric purity data from different synthetic routes?

Answer:

- Method Validation : Cross-validate using orthogonal techniques:

- Root-Cause Analysis : Investigate reaction conditions (e.g., pH, temperature) that may racemize intermediates. For example, acidic conditions during azetidine coupling can protonate chiral centers, leading to epimerization .

Advanced: What strategies optimize reaction yields in azetidine-pyrrolidine coupling steps?

Answer:

- Activation Reagents : Use HATU or DMTMM instead of EDC/HOBt to enhance coupling efficiency (reported yield increases from 60% to >85%) .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states, while additives like DMAP suppress side reactions .

- Kinetic Control : Monitor reaction progress via in-situ FTIR to halt at peak product formation, preventing over-acylation of pyrrolidine .

Advanced: How can researchers identify biological targets for this compound in drug discovery?

Answer:

- In Silico Screening : Perform molecular docking against azetidine/pyrrolidine-binding proteins (e.g., GPCRs, kinases) using tools like AutoDock Vina .

- SPR/BLI Assays : Validate binding affinity to suspected targets (e.g., σ receptors) via surface plasmon resonance or bio-layer interferometry .

- SAR Studies : Synthesize analogs (e.g., replacing azetidine with piperidine) to map pharmacophore requirements .

Advanced: What are common pitfalls in scaling up the synthesis of this compound?

Answer:

- Exothermic Reactions : Azetidine ring-opening during coupling can generate HCl gas. Use jacketed reactors with controlled cooling (−10°C) .

- Crystallization Challenges : Polymorphism may occur during scale-up. Optimize solvent mixtures (e.g., ethanol/water) via ternary phase diagrams .

- Residual Solvents : Monitor DMF or THF levels via GC-MS to meet ICH Q3C guidelines (<720 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.